Product packaging for Mycarose(Cat. No.:CAS No. 6032-92-4)

Mycarose

Numéro de catalogue: B1676882
Numéro CAS: 6032-92-4
Poids moléculaire: 162.18 g/mol
Clé InChI: JYAQWANEOPJVEY-LYFYHCNISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Mycarose within Natural Product Chemistry

Natural products, derived from diverse biological sources such as plants, microorganisms, and marine organisms, represent a rich reservoir of structurally complex and biologically active compounds. Many of these natural products are glycosylated, meaning they contain one or more sugar moieties attached to a non-sugar core structure called an aglycone. These sugar residues often play a crucial role in the biological activity, solubility, and pharmacokinetic properties of the parent molecule. google.comnih.gov this compound is one such sugar, frequently found as a constituent of macrolide antibiotics and other secondary metabolites produced by microorganisms, notably Streptomyces species. nih.govontosight.aiacs.org Its presence in these compounds highlights its relevance in the study of microbial secondary metabolism and the discovery of new therapeutic agents.

Significance of this compound as an Unusual Deoxy Sugar in Glycoconjugates

This compound is classified as a dideoxyhexose derivative, specifically a 2,6-dideoxy-3-C-methylhexose. nih.govnih.gov The term "deoxy sugar" refers to a sugar molecule in which a hydroxyl group has been replaced by a hydrogen atom. nih.govlibretexts.org this compound is considered unusual due to the absence of hydroxyl groups at both the C-2 and C-6 positions, as well as the presence of a methyl group at the C-3 position. ontosight.ainih.gov This unique structural motif distinguishes it from more common sugars like glucose or ribose. ontosight.ai

The incorporation of unusual deoxy sugars like this compound into glycoconjugates can significantly influence their biological activity. google.comnih.gov In the context of macrolide antibiotics, the sugar moieties, including this compound, are often involved in binding to bacterial ribosomes, thereby inhibiting protein synthesis. ontosight.ai The specific stereochemistry and functional groups of this compound contribute to the precise interactions between the antibiotic and its biological target, impacting potency and spectrum of activity. ontosight.ai Research on this compound and similar unusual sugars has contributed to a deeper understanding of antibiotic mechanisms and the development of new drug candidates. ontosight.ai

Historical Perspectives on this compound Biosynthetic Studies

The biosynthesis of deoxy sugars, including this compound, is a complex enzymatic process that has been a subject of scientific investigation for many years. Early studies focused on identifying the microorganisms that produce this compound-containing natural products, such as Streptomyces fradiae, the producer of tylosin (B1662201). nih.govacs.orgnih.govmicrobiologyresearch.org Elucidating the biosynthetic pathway involved isolating and characterizing the enzymes responsible for the various chemical transformations.

Research has shown that the biosynthesis of L-Mycarose from TDP-D-glucose involves a series of enzymatic reactions. nih.gov Key steps include dehydration, reduction, methylation, and epimerization. nih.govnih.gov Historically, researchers have employed genetic and biochemical approaches to identify the genes encoding the biosynthetic enzymes and to determine their specific functions within the pathway. acs.orgnih.govmicrobiologyresearch.org Studies on the tyl gene cluster in Streptomyces fradiae have been instrumental in unraveling the enzymatic steps involved in this compound biosynthesis. acs.orgnih.govmicrobiologyresearch.org

Overview of Research Approaches for this compound Elucidation

Research on this compound involves a combination of chemical, biochemical, and genetic approaches.

Chemical Structure Elucidation: Determining the precise chemical structure of this compound, including its stereochemistry and the position of its functional groups, relies heavily on spectroscopic techniques. slideshare.nethyphadiscovery.commaas.edu.mm Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, NOESY) is a primary tool for assigning the positions of atoms and their connectivity, as well as determining relative stereochemistry. slideshare.nethyphadiscovery.commaas.edu.mm Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, aiding in confirming the elemental composition and structural subunits. slideshare.netijper.org Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information about functional groups and conjugation, although they are less definitive for complete structure elucidation compared to NMR and MS. slideshare.netijper.org

Biosynthetic Pathway Elucidation: Understanding how this compound is synthesized in living organisms involves studying the enzymes and genes responsible. This includes:

Gene Cloning and Sequencing: Identifying and sequencing the genes within biosynthetic gene clusters that are predicted to encode enzymes involved in sugar modification. microbiologyresearch.org

Enzyme Expression and Characterization: Expressing the identified genes in heterologous hosts (like E. coli) to produce the enzymes, followed by in vitro biochemical assays to determine their substrate specificity and the reactions they catalyze. nih.govacs.orgnih.gov

Mutational Analysis: Creating targeted mutations in the biosynthetic genes in the native producing organism to observe the effect on this compound production and identify the function of specific genes. microbiologyresearch.org

Isotopic Labeling Studies: Using isotopically labeled precursors (e.g., ¹³C-labeled glucose) and tracking the incorporation of the label into this compound to map the sequence of reactions in the pathway.

Synthesis: Chemical and enzymatic synthesis methods are employed to obtain this compound or its derivatives for further study or potential applications. Chemical synthesis often involves multi-step reactions starting from more readily available sugars. nih.gov Enzymatic synthesis utilizes isolated enzymes or whole-cell systems to catalyze specific steps or the entire pathway, offering advantages in stereo- and regioselectivity and potentially being more environmentally friendly. nih.govsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O4 B1676882 Mycarose CAS No. 6032-92-4

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

6032-92-4

Formule moléculaire

C7H14O4

Poids moléculaire

162.18 g/mol

Nom IUPAC

(3R,4S,5S)-3,4,5-trihydroxy-3-methylhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3/t5-,6-,7+/m0/s1

Clé InChI

JYAQWANEOPJVEY-LYFYHCNISA-N

SMILES

CC(C(C(C)(CC=O)O)O)O

SMILES isomérique

C[C@@H]([C@@H]([C@@](C)(CC=O)O)O)O

SMILES canonique

CC(C(C(C)(CC=O)O)O)O

Apparence

Solid powder

Autres numéros CAS

92345-04-5

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2,6-dideoxy-3-C-methyl-lyxo-hexose
2,6-dideoxy-3-C-methyl-ribo-hexose
3-epi-axenose
mycarose
mycarose, D-ribo isome

Origine du produit

United States

Mycarose Biosynthetic Pathways: Genetic and Enzymatic Foundations

Genomic Organization of Mycarose Biosynthetic Gene Clusters

The genes responsible for this compound biosynthesis are typically organized into gene clusters within the genomes of producing organisms. The arrangement and specific gene content of these clusters can vary between species, reflecting the diversity of macrolide structures.

Streptomyces fradiae Tylosin (B1662201) Biosynthetic Genes and this compound (e.g., tylC genes, tylCK and tylIBA regions)

In Streptomyces fradiae, the producer of tylosin, the this compound biosynthetic genes are part of the larger tylosin biosynthetic gene cluster. The tylC genes are specifically implicated in this compound biosynthesis. The tylCK region of the S. fradiae genome contains an incomplete set of five tylC genes that encode most of the enzymes required for this compound biosynthesis. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Notably, one essential this compound biosynthetic gene, tylCVI, is located approximately 50 kb away from the other tylC genes, situated on the opposite side of the tylG (polyketide synthase) gene complex. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This dispersed arrangement of this compound genes within the tylosin cluster suggests potential regulatory implications. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Mutational analysis, including targeted gene transplacement, has been used to confirm the functions of specific tylC genes, such as tylCVI. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org The tylIBA region also contains genes involved in tylosin biosynthesis, though the primary this compound biosynthetic genes are designated as tylC. microbiologyresearch.orgresearchgate.net

Saccharopolyspora erythraea Erythromycin (B1671065) Biosynthetic Genes and this compound (e.g., eryB genes)

In Saccharopolyspora erythraea, the organism that produces erythromycin, the genes involved in L-mycarose and D-desosamine biosynthesis or attachment are located on both sides of the eryA polyketide synthase gene. microbiologyresearch.orgnih.govmicrobiologyresearch.org Ten genes in this region are involved in the biosynthesis or attachment of these sugars, with the eryB genes specifically associated with L-mycarose. microbiologyresearch.orgnih.govmicrobiologyresearch.org Targeted mutations in these genes have helped to identify their roles. microbiologyresearch.orgnih.govmicrobiologyresearch.org For instance, eryBIV, eryBV, and eryBVI are involved in L-mycarose biosynthesis or attachment. microbiologyresearch.orgnih.govmicrobiologyresearch.org Other genes, eryBII and eryBVII, also appear to function in L-mycarose biosynthesis based on computational analysis and genetic data. microbiologyresearch.orgnih.govmicrobiologyresearch.org These eryB genes are distributed within the erythromycin gene cluster, with some located between the eryAIII and eryG genes and others upstream of the eryAI gene. microbiologyresearch.orgnih.govmicrobiologyresearch.org The deduced products of these eryB genes show similarities to various enzymes, including aldohexose 4-ketoreductases (eryBIV), aldoketo reductases (eryBII), and aldohexose 5-epimerases (eryBVII). microbiologyresearch.orgnih.govmicrobiologyresearch.org

This compound Biosynthesis in other Actinomycetes (e.g., Micromonospora megalomicea, Streptomyces ambofaciens, Streptomyces mycarofaciens)

This compound is also found in macrolide antibiotics produced by other actinomycetes. For example, mycaminose (B1220238) and this compound are components of spiramycin (B21755), produced by Streptomyces ambofaciens. researchgate.net While specific details on the this compound gene clusters in Micromonospora megalomicea and Streptomyces mycarofaciens were not extensively detailed in the search results, actinomycetes, in general, are well-known producers of secondary metabolites, including those with deoxysugar moieties like this compound. mdpi.com Comparative genomics studies involving actinomycetes, such as Micromonospora and Streptomyces species, have been used to identify biosynthetic gene clusters for various natural products. nih.govnih.govisciii.es

Comparative Genomics of this compound Gene Clusters

Comparative genomics has been a valuable tool in understanding the organization and evolution of this compound biosynthetic gene clusters. By comparing the genomes of different this compound-producing organisms, researchers can identify homologous genes and conserved gene order, providing insights into the core enzymatic steps and potential regulatory mechanisms. nih.govdntb.gov.uaplos.orgnih.gov Such analyses can reveal variations in gene content and arrangement that might contribute to the structural diversity of this compound-containing natural products. plos.orgnih.gov Comparative genomics has been successfully applied to identify and analyze biosynthetic gene clusters in various actinomycetes. nih.govnih.gov

Enzymatic Cascade of this compound Biosynthesis

The biosynthesis of this compound proceeds through a series of enzymatic reactions, starting from a common sugar precursor. This enzymatic cascade involves several distinct steps, including deoxygenation, epimerization, and methylation.

Initial Steps in this compound Pathway (e.g., C-2 deoxygenation)

The biosynthesis of L-mycarose begins with the activation of glucose-1-phosphate (G1P) to TDP-glucose, a reaction catalyzed by glucose-1-phosphate thymidylyltransferase (RfbA or TylA1). oup.comnih.gov This is considered the first and a crucial step in the biosynthesis of TDP-deoxythis compound. oup.comnih.gov Although an rfbA gene might be missing from the erythromycin A biosynthetic gene cluster in S. erythraea, a copy is present elsewhere in the genome, suggesting the use of general cellular sugar enzymes for precursor biosynthesis. oup.com

Following the formation of TDP-glucose, the pathway involves several modifications to the sugar ring. A key intermediate in the biosynthesis of TDP-L-mycarose is TDP-4-keto-6-deoxy-D-glucose, which is produced from TDP-glucose by a TDP-glucose 4,6-dehydratase (TylA2 or RfbB homologue). nih.govnih.gov

Methyltransferase Activity in this compound Formation (e.g., TylC3)

A crucial step in this compound biosynthesis is the introduction of the methyl branch at the C-3 position. This reaction is catalyzed by an (S)-adenosyl-L-methionine (AdoMet)-dependent C-methyltransferase. nih.govnih.gov TylC3 from Streptomyces fradiae is a well-characterized example of such an enzyme. nih.govnih.gov TylC3 catalyzes the attachment of a methyl branch, and this C-3 methylation proceeds with an inversion of configuration. nih.gov This enzyme is the first purified and biochemically characterized C-methyltransferase involved in branched-chain sugar biosynthesis, and mechanistic insights gained from its study may be applicable to other similar reactions. annualreviews.org The absolute specificity of TylC3 is reported to be critical for the production of TDP-L-mycarose as the sole product in the pathway, despite the relaxed substrate specificity of downstream enzymes. nih.govacs.orgjst.go.jp

Epimerase Functions in this compound Stereochemistry (e.g., TylK)

Epimerases play a vital role in establishing the correct stereochemistry of the this compound sugar. nih.govacs.orgnih.gov TylK from Streptomyces fradiae functions as a 5-epimerase in the TDP-L-mycarose biosynthetic pathway. nih.govacs.orgnih.govjst.go.jp Epimerases catalyze the inversion of stereochemistry at a single chiral center in a molecule. cazypedia.org In the context of this compound biosynthesis, TylK is responsible for the epimerization at the C-5 position of a TDP-sugar intermediate. nih.govacs.orgnih.govjst.go.jp

Ketoreductase Mechanisms in this compound Synthesis (e.g., TylC2, MegBIIa:MegBIIb)

Ketoreductases are essential for the reduction of keto groups at specific positions on the sugar ring during this compound biosynthesis. nih.govacs.orgnih.gov TylC2 from Streptomyces fradiae is identified as a 4-ketoreductase involved in this pathway. nih.govacs.orgnih.govjst.go.jp It is an NAD+-dependent enzyme that catalyzes the reduction of the keto group at the C-4 position, a step required to form the final this compound structure. nih.gov

In Micromonospora megalomicea, the biosynthesis of L-mycarose involves a heterodimeric aldo-keto reductase complex, MegBIIa:MegBIIb. nih.govresearchgate.net These proteins, homologous to members of the aldo-keto reductase family 12 (AKR12), were initially thought to be putative C3-ketoreductases. nih.gov However, in vivo analysis indicated that neither MegBIIa nor MegBIIb alone was fully active. nih.gov C3-ketoreductase activity was observed only when both proteins were present, suggesting the formation of an active complex. nih.gov Copurification and size exclusion chromatography experiments confirmed that MegBIIa and MegBIIb interact to form a 1:1 heterodimeric complex, confirming their role in the L-mycarose pathway in this organism. nih.gov

Identification and Characterization of Ancillary Enzymes

Beyond the core methyltransferases, epimerases, and ketoreductases, other ancillary enzymes are involved in preparing the sugar precursor for these key modifications. While the provided text does not detail specific "ancillary" enzymes by name in the context of this compound biosynthesis beyond the core enzymes like TylC3, TylK, and TylC2, the general pathway for deoxysugar biosynthesis often involves enzymes for sugar activation (e.g., nucleotidyltransferases) and initial deoxygenation steps (e.g., dehydratases and reductases) that convert a common sugar precursor like glucose-1-phosphate into the activated intermediate that enters the this compound-specific pathway. nih.govnih.govresearchgate.net For instance, the synthesis of TDP-4-keto-6-deoxy-α-D-glucose, a precursor, involves enzymes like glucose-1-phosphate:TTP thymidylyltransferase (e.g., OleS) and TDP-glucose 4,6-dehydratase (e.g., OleE). nih.gov Enzymes like TylX3 and TylC1 are also mentioned in the context of synthesizing TDP-4-keto-2,6-dideoxy sugars with specific C3-OH stereochemistry, acting on TDP-4-keto-6-deoxy-α-D-glucose. nih.gov

Substrate Specificity and Enzyme Promiscuity in this compound Biosynthesis

Enzymes involved in the biosynthesis of unusual sugars, including this compound, often exhibit a degree of flexibility in the substrates they can process. nih.govacs.orgnih.govbohrium.com This characteristic, known as relaxed substrate specificity or enzyme promiscuity, has significant implications for both the natural production of these compounds and efforts in metabolic engineering and glycodiversification. nih.govacs.orgnih.govbohrium.comwashington.edu

Relaxed Substrate Specificity of this compound Pathway Enzymes

Studies on the this compound biosynthetic pathway in Streptomyces fradiae have revealed that enzymes like the 5-epimerase (TylK) and the 4-ketoreductase (TylC2) exhibit relaxed substrate specificity. nih.govacs.orgjst.go.jpacs.orgjst.go.jp This means they can act on a range of related TDP-sugar substrates, not just the natural intermediate in the this compound pathway. nih.govacs.org However, the strict specificity of the methyltransferase TylC3 in an earlier step ensures that TDP-L-mycarose is the primary product of the native pathway. nih.govacs.orgjst.go.jp The relaxed specificity of downstream enzymes allows for potential flexibility if alternative methylated precursors were available.

Implications of Enzyme Promiscuity for Glycodiversification

The promiscuous substrate specificity observed in enzymes of the this compound pathway and other deoxysugar biosynthetic routes has significant implications for glycodiversification. nih.govacs.orgnih.govbohrium.commcgill.cautupub.fi Glycodiversification involves modifying the sugar structures attached to natural products to generate novel analogues with potentially altered or improved biological activities. nih.govacs.orgnih.gov

Exploiting the relaxed substrate specificity of enzymes in the later steps of the this compound pathway, such as TylK and TylC2, could facilitate the production of new analogues of tylosin and other antibiotics containing this compound or related sugars. nih.govacs.orgjst.go.jp By providing these enzymes with non-native, yet accepted, TDP-sugar substrates, it may be possible to enzymatically synthesize modified this compound derivatives that can then be incorporated into macrolide structures, either in vivo through metabolic engineering or in vitro using glycosyltransferases with broad specificity. nih.govutupub.fi This enzymatic flexibility provides a valuable tool for combinatorial biosynthesis and the generation of novel natural product glycoforms. nih.govutupub.fiasm.org

Molecular Engineering and Synthetic Biology of Mycarose Biosynthesis

Reconstitution of Mycarose Biosynthetic Pathways in Heterologous Hosts (e.g., Escherichia coli)

Reconstituting the this compound biosynthetic pathway in heterologous hosts, such as Escherichia coli, has been a significant area of research to overcome limitations in native producers like Saccharopolyspora erythraea and Streptomyces fradiae plos.orgmicrobiologyresearch.orgnih.gov. E. coli offers advantages as a host due to its rapid growth, genetic tractability, and well-characterized metabolism plos.orgnih.gov.

Studies have successfully reconstituted the TDP-L-mycarose biosynthetic pathway in E. coli by introducing the necessary genes from native producers plos.orgnih.gov. For example, the genes encoding the enzymes for TDP-L-mycarose biosynthesis from S. erythraea and Streptomyces fradiae have been cloned and expressed in E. coli plos.orgmicrobiologyresearch.orgmicrobiologyresearch.org. The pathway typically starts with glucose-1-phosphate, which is converted to TDP-glucose and then to TDP-4-keto-6-deoxy-D-glucose (TKDG) plos.orgnih.gov. Subsequent enzymatic steps, catalyzed by enzymes encoded by eryB genes in S. erythraea or tylC genes in S. fradiae, lead to the formation of TDP-L-mycarose microbiologyresearch.orgmicrobiologyresearch.orgmicrobiologyresearch.org.

Reconstitution efforts have involved constructing artificial operons containing the this compound biosynthetic genes and genes for mycarosyl transferases nih.gov. For instance, a synthetic operon containing seven genes to convert glucose-1-phosphate to TDP-L-mycarose, along with a mycarosyl transferase gene (megBV) and a C-6 hydroxylase gene (megF) from the megalomicin (B10785579) gene cluster, was constructed and expressed in an E. coli strain engineered to produce 6-deoxyerythronolide B (6dEB) nih.gov. This resulted in the production of 3-O-α-mycarosylerythronolide B (MEB), confirming the functionality of the reconstituted pathway nih.gov. Coexpression with chaperone proteins like GroEL/GroES has also been shown to enhance the expression and activity of glycosyl transferase genes in E. coli, further improving the efficiency of reconstituted pathways plos.orgasm.org.

Strategies for Enhancing this compound Precursor Supply

Insufficient supply of sugar precursors, particularly TDP-activated sugars, is a key limitation for the biosynthesis of glycosylated products like those containing this compound nih.govnih.gov. Strategies to enhance this compound precursor supply in heterologous hosts focus on increasing the availability of the initial substrate, glucose-1-phosphate, and redirecting metabolic flux towards TDP-L-mycarose biosynthesis.

Engineering of precursor pathways involves modifying the host cell's central metabolism to channel more carbon flux towards the synthesis of TDP-L-mycarose precursors. Glucose-6-phosphate (G6P) is a common precursor for glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TDP-L-mycarose biosynthetic pathway nih.gov. To increase the supply of G6P for this compound synthesis, strategies include blocking competing pathways that consume G6P nih.gov. For example, deletion of genes such as pgi (encoding phosphoglucose (B3042753) isomerase) and zwf (encoding glucose-6-phosphate dehydrogenase), which are involved in glycolysis and the pentose phosphate pathway, respectively, has been demonstrated to improve the level of UDP-glucose and enhance the production of corresponding glycosylated products nih.gov. Similar approaches can be applied to increase the pool of precursors for TDP-L-mycarose.

Genetic interventions, including gene disruption and overexpression, are widely used to enhance this compound production by manipulating the expression levels of genes in the biosynthetic pathway and competing pathways nih.govmdpi.comnih.gov.

Overexpression of key enzymes in the TDP-L-mycarose biosynthetic pathway can drive metabolic flux towards this compound synthesis nih.gov. For instance, overexpression of genes like rfbA and rfbB, involved in the early steps of TDP-sugar biosynthesis, has been shown to increase the production of 3-O-α-mycarosylerythronolide B (MEB) in E. coli nih.govnih.gov.

Conversely, disruption of genes in competing pathways can redirect metabolic intermediates towards this compound biosynthesis nih.govnih.gov. Blocking pathways that consume glucose-1-phosphate or intermediates in the TDP-L-mycarose pathway can lead to an accumulation of this compound precursors nih.gov. Deletion of genes in the TDP-L-rhamnose pathway, which competes for the common intermediate TDP-4-keto-6-deoxy-D-glucose (TKDG), has been shown to strengthen TDP-L-mycarose biosynthesis nih.gov. In one study, a triple knockout strain of E. coli with disruptions in genes pgi, zwf, and yihX showed a significant increase in MEB titer compared to the parental strain nih.gov.

CRISPR-based technologies, particularly CRISPR interference (CRISPRi), have emerged as powerful tools for fine-tuning gene expression to optimize metabolic pathways for this compound production nih.govmdpi.com. CRISPRi allows for targeted repression of gene expression, offering a more nuanced approach compared to complete gene disruption nih.gov.

CRISPRi has been implemented to repress genes in competing pathways, thereby redirecting metabolic flux towards TDP-L-mycarose biosynthesis nih.gov. For example, CRISPRi has been used to repress genes in the glycolysis pathway and the TDP-L-rhamnose pathway in E. coli nih.govnih.gov. This repression strategy enhanced the endogenous TDP-L-mycarose pool and facilitated increased production of 3-O-α-mycarosylerythronolide B (MEB) nih.gov. This demonstrates the utility of CRISPRi in precisely controlling metabolic flux to improve the yield of unusual sugars like this compound.

Genetic Interventions (e.g., gene disruption, overexpression)

Directed Evolution and Enzyme Engineering for Modified this compound Production

Directed evolution and enzyme engineering can be applied to modify the enzymes involved in this compound biosynthesis to improve their efficiency, alter their substrate specificity, or create enzymes capable of producing modified this compound structures nih.govresearchgate.netacs.org.

Enzyme engineering can focus on key enzymes in the this compound pathway, such as methyltransferases or ketoreductases, to enhance their catalytic activity or modify the methylation or reduction patterns, potentially leading to the production of this compound analogues with altered functional groups researchgate.netacs.org. Directed evolution, through iterative rounds of mutagenesis and screening, can be used to select for enzyme variants with desired properties, such as improved turnover rates or altered regioselectivity nih.gov.

Bioassay-guided evolution has been employed in E. coli strains engineered for macrolide antibiotic production, leading to the identification of mutations in the this compound biosynthesis and transfer pathway that resulted in antibiotic overproduction plos.orgnih.gov. This approach highlights how evolutionary strategies can reveal genetic modifications that positively impact this compound availability and subsequent glycosylation.

Development of this compound-Containing Analogues via Biosynthetic Engineering

Biosynthetic engineering allows for the generation of novel this compound-containing analogues by manipulating the this compound biosynthetic pathway or combining it with other biosynthetic machinery gavinpublishers.comresearchgate.net. This can involve introducing genes for enzymes that modify intermediates in the this compound pathway or enzymes that attach this compound or modified this compound units to different aglycones gavinpublishers.comresearchgate.net.

By exchanging or modifying glycosyltransferases, this compound can be attached to a variety of polyketide or non-polyketide scaffolds, creating new hybrid molecules gavinpublishers.comresearchgate.net. Furthermore, engineering the this compound biosynthetic genes themselves can lead to the production of this compound derivatives with structural modifications, such as altered methylation patterns or deoxygenation sites gavinpublishers.com. These modified this compound units can then be incorporated into natural products, generating analogues with potentially altered biological activities gavinpublishers.com. For example, modifying the this compound unit by introducing different tailoring pathways has led to the biosynthesis of diverse erythromycin (B1671065) analogues in E. coli gavinpublishers.com.

The ability to engineer the this compound biosynthetic pathway and its integration with other biosynthetic systems provides a powerful platform for combinatorial biosynthesis, enabling the generation of libraries of novel this compound-containing compounds for drug discovery and development nih.govgavinpublishers.com.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound169005 nih.gov
L-Mycarose12313026 nih.gov
TDP-L-mycarose14077 genome.jp
Glucose-1-phosphate65533 uni-freiburg.de
TDP-glucose18186
TDP-4-keto-6-deoxy-D-glucose (TKDG)447523
3-O-α-mycarosylerythronolide B (MEB)11875685
Erythromycin12560 uni-freiburg.de
Tylosin (B1662201)5363914
6-deoxyerythronolide B (6dEB)6436345
Erythromycin D5280463
Erythromycin C5280462
TDP-L-rhamnose18340
Desosamine (B1220255)161280
TDP-D-desosamine160018
Erythronolide B5280460

Data Table Example (Based on Search Results):

While detailed quantitative data tables on enzyme kinetics or yields for various engineered strains were not consistently present across the search results in a format easily extractable for a single table, the following table summarizes the impact of some genetic interventions on MEB production in E. coli as reported in one study nih.govnih.gov:

E. coli StrainGenetic ModificationMEB Titer (mg/L)Fold Increase (vs. Parental Strain BAP230)
Parental Strain BAP230NoneBaseline1.0
Triple Knockout Strain QC13Δpgi, Δzwf, ΔyihX41.29.8
Strain with rfbA, rfbB OEΔpgi, Δzwf, ΔyihX + Overexpression of rfbA, rfbB48.3Not directly stated, increased from 41.2

Note: The exact fold increase for the strain with rfbA/rfbB overexpression compared to the parental strain was not explicitly stated as a single value in the source, but it showed an increase from the triple knockout strain.

Role of Mycarose in Natural Product Glycosylation and Structure Activity Relationships

Mycarosyltransferase Characterization and Mechanism (e.g., TylCV)

Mycarosyltransferases are enzymes responsible for catalyzing the transfer of a mycarose moiety from a nucleotide-activated sugar donor (such as TDP-L-mycarose) to a specific acceptor molecule, typically the macrolactone aglycone or a glycosylated intermediate. uni.lu

One well-characterized mycarosyltransferase is TylCV, involved in tylosin (B1662201) biosynthesis in Streptomyces fradiae. enzyme-database.orgmicrobiologyresearch.orgmicrobiologyresearch.org TylCV catalyzes the attachment of L-mycarose to the 4'-hydroxyl group of mycaminose (B1220238), which is already attached to the tylactone (B1246279) core. nih.govcapes.gov.br Studies have shown similarities between TylCV and proteins belonging to the macrolide glycosyltransferase (MGT) family, some of which are involved in antibiotic resistance through glycosylation. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net

Another example is EryBV, the erythronolide mycarosyltransferase in Saccharopolyspora erythraea, which is involved in erythromycin (B1671065) biosynthesis. wikipedia.orgresearchgate.netnih.govacs.org EryBV transfers L-mycarose to the C3 hydroxyl group of erythronolide B or its derivatives. nih.govresearchgate.net Characterization of EryBV in vitro has provided insights into its substrate specificity and mechanism. researchgate.netnih.govacs.org Glycosyltransferases like EryBV can be classified as either "retaining" or "inverting" based on the stereochemistry of the anomeric bond during the transfer. wikipedia.org

Sequential Glycosylation Events Involving this compound

The attachment of this compound is often part of a series of sequential glycosylation steps that decorate the macrolactone core. The order of sugar attachment is specific to each antibiotic and is mediated by different glycosyltransferases.

In tylosin biosynthesis by Streptomyces fradiae, the macrolactone core, tylactone, is first hydroxylated to tylonolide. researchgate.net Then, sugars are attached in a specific order. Mycaminose is the first sugar to be attached to the C-5 hydroxyl group of tylactone. nih.govcapes.gov.br This step must precede oxidations at C-20 and C-23. nih.govcapes.gov.br Oxidation at C-20 typically occurs before the attachment of this compound. nih.govcapes.gov.br this compound is subsequently attached to the 4'-hydroxyl position of the mycaminose residue by the mycarosyltransferase TylCV. enzyme-database.orgresearchgate.net Finally, 6-deoxy-D-allose (which is subsequently methylated to mycinose) is added to the C-23 hydroxyl position. nih.govresearchgate.net

Here is a simplified representation of the sequential sugar attachment in tylosin biosynthesis:

StepSugar AttachedAttachment SiteEnzyme Involved
1MycaminoseC-5 of tylactoneTylMII
2This compound4'-OH of mycaminoseTylCV
36-deoxy-D-alloseC-23 of lactoneTylD

Erythromycin biosynthesis in Saccharopolyspora erythraea involves the attachment of two deoxysugars: L-mycarose and D-desosamine. nih.govmicrobiologyresearch.org The biosynthesis starts with the formation of the aglycone, 6-deoxyerythronolide B (6-dEB), which is then converted to erythronolide B (EB). nih.govresearchgate.net The glycosylation steps involve the transfer of L-mycarose and D-desosamine to the aglycone. nih.gov EryBV glycosyltransferase transfers L-mycarose to yield 3-O-mycarosylerythronolide B (MEB). nih.govresearchgate.net Subsequently, D-desosamine is transferred to the C-5 hydroxyl group by EryCIII, activated by EryCII, to form erythromycin D. nih.gov Further modifications lead to erythromycin A. The genes responsible for the biosynthesis and attachment of this compound and desosamine (B1220255) are located within the erythromycin gene cluster. nih.govmicrobiologyresearch.orgnih.gov

Here is a simplified representation of the sequential sugar attachment in erythromycin biosynthesis:

StepSugar AttachedAcceptor MoleculeAttachment SiteEnzyme Involved
1L-MycaroseErythronolide B (EB)C3-OHEryBV
2D-Desosamine3-O-mycarosylerythronolide B (MEB)C5-OHEryCIII (with EryCII)

Spiramycin (B21755), produced by Streptomyces ambofaciens, is a macrolide antibiotic containing three deoxyhexose sugars: mycaminose, forosamine (B98537), and this compound. asm.orgwikipedia.orgnih.govasm.org These sugars are attached to the macrolactone ring, platenolide, in a specific order. asm.orgnih.gov Mycaminose is the first sugar attached to the C-5 position of platenolide, yielding forocidin. asm.orgasm.org Next, forosamine is attached to C-9, resulting in neospiramycin. asm.org this compound is the last sugar to be attached, and it is linked to the mycaminose residue. asm.org Three glycosyltransferases, Srm5, Srm29, and Srm38, are involved in the successive attachment of mycaminose, forosamine, and this compound, respectively, often aided by auxiliary proteins like Srm6 and Srm28. asm.orgasm.org

Here is a simplified representation of the sequential sugar attachment in spiramycin biosynthesis:

StepSugar AttachedAcceptor MoleculeAttachment SiteEnzyme Involved
1MycaminosePlatenolideC-5Srm5
2ForosamineForocidinC-9Srm29
3This compoundNeospiramycinTo mycaminoseSrm38

This compound Integration in Erythromycin Biosynthesis

Glycosidic Linkage Analysis of this compound in Glycoconjugates

Determining the precise glycosidic linkage between this compound and the acceptor molecule (aglycone or another sugar) is crucial for understanding the structure and biological activity of the glycoconjugate. Various analytical techniques are employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods can elucidate the position of attachment and the anomeric configuration (alpha or beta) of the glycosidic bond. Detailed structural analysis of the intact macrolide or its deglycosylated derivatives, often combined with enzymatic hydrolysis or chemical degradation, helps to confirm the this compound linkage.

Contributions of this compound Moiety to Glycoconjugate Functionality

Ribosomal Binding: Macrolide antibiotics exert their antibacterial effect by binding to the bacterial ribosome, inhibiting protein synthesis. The sugar moieties, including this compound, play a role in the proper orientation and binding affinity of the macrolide to the ribosomal target site.

Pharmacokinetic Properties: Glycosylation can affect the solubility, stability, and membrane permeability of the macrolide, influencing its absorption, distribution, metabolism, and excretion in biological systems.

Structure-Activity Relationships (SAR): Modifications or absence of the this compound moiety can lead to significant changes in the antibiotic's potency and spectrum of activity. Studies involving mutated strains blocked in this compound biosynthesis or attachment have demonstrated the importance of this sugar for full biological activity. nih.govcapes.gov.br The specific stereochemistry and linkage of this compound are critical determinants of these SARs.

Advanced Methodologies for Mycarose Research

Spectroscopic Analysis for Mycarose Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for determining the chemical structure of this compound and its derivatives. clariant.comjeolusa.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules, including carbohydrates like this compound. jeolusa.comnih.gov Various 1D and 2D NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. nih.govnih.gov

¹³C-HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment reveals correlations between carbons and protons separated by two or three bonds, and sometimes even longer ranges, which is essential for establishing the carbon framework and identifying quaternary carbons. sdsu.edumagritek.comresearchgate.net In the context of this compound, ¹³C-HMBC can help confirm the positions of methyl groups and hydroxyl functionalities relative to the sugar ring carbons. researchgate.net Single-headed arrows in diagrams are often used to show correlations from ¹³C to ¹H determined by ¹³C-HMBC. researchgate.net

DQF-COSY (Double Quantum Filtered-Correlation Spectroscopy): This 2D NMR technique identifies coupled protons (protons that are vicinal or geminal to each other), providing information about the connectivity of protons within spin systems. sdsu.eduwordpress.com DQF-COSY can be particularly useful for analyzing overlapping peaks in ¹H NMR spectra and determining coupling constants. sdsu.eduwordpress.com It can also be used to detect reactions involving carbon-bond scissions. nih.gov

NOE (Nuclear Overhauser Effect) analysis: NOE analysis provides information about the spatial proximity of protons. researchgate.netlancaster.ac.uk By measuring the enhancement of the signal of one proton when another is irradiated, researchers can deduce the relative stereochemistry and conformation of the molecule. researchgate.netlancaster.ac.uk For this compound, NOE analysis has been used to study the conformation of the sugar ring and its orientation relative to other parts of a larger molecule, such as a macrolide. researchgate.net Double-headed arrows are often used to refer to interproton ROEs (Rotating-frame Overhauser Effect), a related technique. researchgate.net

NMR studies have been used to elucidate the structure of the L-mycarose moiety and its conformation within complex molecules like josamycin. researchgate.netresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure, especially when coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). clariant.comnih.gov

Collision-Induced Dissociation (CID) Mass Spectrometry: CID is a tandem MS technique where selected ions are fragmented by collision with neutral gas molecules. thermofisher.comwikipedia.org The resulting fragment ions provide a "molecular fingerprint" that helps in determining the molecular structure. thermofisher.com CID can be used to obtain structural information from precursor ions through MS/MS experiments. acs.org Low-energy CID is efficient for fragmentation, and the observed fragment ions depend on the ion kinetic energy. wikipedia.org In-source CID can also be used to gain structural information. researchgate.net

ESITOF-MS (Electrospray Ionization Time-of-Flight Mass Spectrometry): ESI-TOF-MS is a high-resolution MS technique that provides accurate mass measurements of intact molecules and their fragments. nih.gov Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like carbohydrates. acs.org Coupling ESI with a Time-of-Flight (TOF) analyzer allows for precise determination of mass-to-charge ratios (m/z), aiding in elemental composition determination and structural analysis. nih.govacs.org ESI-LC MS has been used to analyze intermediates in this compound biosynthesis pathways, confirming their masses. nih.gov High resolution quadrupole time-of-flight mass spectrometers (Q-TOF/MS) are utilized for characterization and provide compelling evidence for gas phase rearrangement reactions based on product ions in ESI/CID-MS/MS experiments. nih.gov

Mass spectrometry has been used to investigate the fragmentation of macrolide antibiotics containing this compound, revealing the loss of the this compound sugar unit.

Biochemical Characterization Techniques for this compound-Related Enzymes

Understanding the enzymes involved in this compound biosynthesis requires biochemical characterization techniques.

In Vitro Enzymatic Assays

In vitro enzymatic assays are conducted outside of a living organism, typically in a test tube, to measure the activity of specific enzymes involved in the this compound biosynthesis pathway. uni-wuppertal.deasm.orgasm.orgaxxam.com These assays involve incubating the purified enzyme with its substrate(s) and cofactors under controlled conditions and measuring the formation of the product or the depletion of the substrate over time. axxam.com In vitro enzymatic assays have been used to characterize the activity of enzymes involved in the biosynthesis of deoxysugars like this compound. uni-wuppertal.deasm.orgasm.org These assays can help determine enzyme kinetics, substrate specificity, and the effect of inhibitors or activators. axxam.com Reconstitution of complete biosynthesis pathways in vitro using purified enzymes has been achieved for unusual sugars, setting the groundwork for combinatorial biosynthesis. researchgate.net

Protein Purification and Crystallization for Structural Studies

To study the structure and mechanism of this compound-related enzymes at an atomic level, the proteins need to be purified and crystallized. researchgate.netslideshare.netmdpi.comnih.gov

Protein Purification: This involves isolating the target enzyme from a complex mixture of cellular components. Techniques like affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography are commonly used to achieve high purity. researchgate.netslideshare.net Recombinant proteins expressed in host organisms like Escherichia coli are often purified using techniques such as nickel affinity chromatography. nih.govresearchgate.net Monitoring purification levels and yield at each step is crucial. slideshare.net

Protein Crystallization: Once purified, the protein is subjected to crystallization trials to obtain highly ordered protein crystals. slideshare.netmdpi.comnih.gov These crystals are necessary for X-ray crystallography, a technique that provides detailed 3D structural information about the protein. mdpi.comnih.gov Crystallization is often considered a difficult task and may involve adding salts like ammonium (B1175870) sulfate (B86663) to a concentrated enzyme solution. slideshare.net Obtaining diffracting crystals allows for the determination of the protein's structure at high resolution. researchgate.netmdpi.com

Crystallization and structural studies of enzymes involved in related sugar biosynthesis pathways, such as those for vancomycin-group antibiotics, have been reported, providing insights into their mechanisms. nih.govresearchgate.net

Bioinformatic Approaches for this compound Gene Cluster Analysis

This compound biosynthesis is typically encoded by a cluster of genes located together on a chromosome. nih.govnih.gov Bioinformatic approaches are essential for identifying, analyzing, and understanding these gene clusters. axxam.comdntb.gov.uaresearchgate.net

Gene Cluster Identification: Algorithms and tools are used to scan genome sequences for potential biosynthetic gene clusters (BGCs) based on the presence of genes encoding known biosynthetic enzymes (e.g., polyketide synthases, nonribosomal peptide synthetases) and associated modifying enzymes (e.g., glycosyltransferases, methyltransferases). nih.govnih.gov Bioinformatic analysis has led to the identification of this compound-biosynthetic genes in Streptomyces species. dntb.gov.uaresearchgate.net

Sequence Analysis: Once a gene cluster is identified, bioinformatics tools are used to analyze the sequence of each gene within the cluster. This includes predicting the function of the encoded proteins based on sequence similarity to known enzymes in databases. asm.orgnih.gov

Pathway Prediction: By analyzing the predicted functions of the enzymes in the cluster, researchers can propose a biosynthetic pathway for this compound. researchgate.net This involves understanding the order of enzymatic reactions and the intermediates involved.

Comparative Genomics: Comparing this compound gene clusters from different organisms can provide insights into their evolution and potential variations in the biosynthetic pathway. nih.gov

Stereochemistry Prediction: Bioinformatic analysis of specific enzyme domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within polyketide synthases, can help predict the stereochemical outcome of reactions during biosynthesis, which can be correlated with structural data obtained from NMR. researchgate.net

Bioinformatic gene cluster analysis, often combined with NMR, has become a powerful approach for assigning the stereochemistry of complex macrolides containing sugar units like this compound. researchgate.net These approaches facilitate the prediction of the stereochemical outcome of biosynthesis, confirming relative stereochemistry determined by NMR. researchgate.net

Future Directions and Emerging Frontiers in Mycarose Chemical Biology

Exploration of Undiscovered Mycarose-Containing Natural Products

The vast diversity of microbial and plant life represents a significant untapped resource for novel natural products, including those containing this compound. Future directions in this area involve employing advanced techniques to identify new this compound-containing compounds from underexplored environments. Genome mining, which involves analyzing genomic data for biosynthetic gene clusters (BGCs) similar to known this compound pathways, is a powerful approach for discovering new natural products. rsc.org Environmental DNA (eDNA) libraries from uncultured microbes offer a particularly promising avenue for identifying novel BGCs and potentially new this compound derivatives. acs.org

Technological advancements in analytical chemistry, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR), coupled with sophisticated bioinformatics tools, are crucial for the isolation, characterization, and structure elucidation of these newly discovered compounds. acs.org The identification of novel this compound-containing natural products could lead to the discovery of compounds with unique biological activities, potentially serving as leads for new therapeutic agents.

Rational Design and Engineering of this compound Biosynthetic Pathways

Understanding and manipulating the biosynthetic pathways of this compound offers significant potential for generating novel glycosylated compounds with altered or improved properties. The biosynthesis of L-mycarose, for example, involves a series of enzymatic steps, and studies have shown that the specificity of certain enzymes within the pathway, such as methyltransferases, can dictate the final sugar product. nih.gov

Rational design and engineering of these pathways involve modifying genes and enzymes to alter substrate specificity, introduce new enzymatic steps, or combine modules from different biosynthetic pathways. researchgate.netgavinpublishers.comconicet.gov.ar This can be achieved through techniques like site-directed mutagenesis, directed evolution, and the assembly of artificial gene clusters in heterologous hosts like Escherichia coli or Streptomyces species. researchgate.netgavinpublishers.comacs.org

Recent research has demonstrated the feasibility of engineering this compound biosynthesis to produce novel glycosylated macrolides. gavinpublishers.commdpi.comresearchgate.net For instance, strategies involving blocking competing pathways, overexpressing key enzymes, and utilizing tools like CRISPRi have been employed to enhance the production of this compound-containing compounds in engineered strains. researchgate.netresearchgate.net This rational engineering approach allows for the creation of "unnatural" natural products with potentially enhanced pharmacological properties or novel activities. gavinpublishers.comdtic.mil

Interdisciplinary Approaches for this compound-Related Drug Discovery (Academic focus on methodology, not specific drug properties)

Drug discovery is an inherently interdisciplinary process, and research involving this compound benefits significantly from the integration of knowledge and techniques from various scientific fields. epfl.chlongdom.orgmedcraveonline.comzhaw.ch Future directions emphasize the development and application of advanced methodologies to identify, synthesize, and evaluate this compound-containing compounds for potential therapeutic applications.

Systems Biology and this compound Metabolism Modeling

Systems biology approaches provide a holistic framework for understanding the complex metabolic networks in which this compound biosynthesis and modification occur. tue.nle-enm.orgnih.gov Future research involves developing and utilizing computational models to simulate this compound metabolism within producing organisms or engineered hosts. frontiersin.org

Genome-scale metabolic models can integrate genomic, transcriptomic, proteomic, and metabolomic data to provide insights into the fluxes through the this compound biosynthetic pathway and its interactions with other cellular processes. e-enm.orgnih.gov These models can help identify bottlenecks in production, predict the effects of genetic modifications, and guide rational metabolic engineering strategies. frontiersin.org Dynamic modeling approaches can further capture the temporal aspects of this compound metabolism, providing a more complete picture of the cellular system. nih.gov The application of systems biology to this compound research will enhance our ability to optimize production strains, understand the regulation of this compound biosynthesis, and potentially identify new therapeutic targets related to this compound-containing natural products.

Q & A

Basic: What are the primary metabolic pathways involved in Mycarose biosynthesis, and how can they be experimentally traced?

Answer:
To trace this compound biosynthesis, isotopic labeling (e.g., 14C^{14}\text{C}-labeled substrates) combined with metabolic profiling is essential. For example, demonstrates that using d-Glucose-[U-14C]d\text{-Glucose-[U-}^{14}\text{C]} under static cell conditions resulted in 32% this compound production, compared to 1% with Na-acetatNa\text{-acetat}. Researchers should:

Select labeled precursors (e.g., acetate, glucose) to track carbon flux.

Optimize incubation conditions (e.g., static vs. agitated cultures, substrate concentration).

Analyze metabolites via chromatography or mass spectrometry to quantify pathways.
This approach isolates key enzymatic steps (e.g., glycosylation) and identifies rate-limiting factors .

Advanced: How can researchers resolve contradictions in reported metabolic yields of this compound under varying experimental conditions?

Answer:
Contradictions often arise from differences in substrate availability, cell physiology, or analytical methods. A systematic framework is recommended:

Replicate studies using standardized protocols (e.g., substrate purity, cell line consistency).

Cross-validate data via orthogonal methods (e.g., NMR vs. LC-MS for quantification).

Apply statistical meta-analysis to identify outliers or confounding variables (e.g., shows glucose increases this compound yield 32-fold vs. acetate).

Use contradiction analysis ( ) to test hypotheses iteratively, such as substrate competition or enzyme inhibition.
Documenting all parameters (e.g., incubation time, isotopic tracer concentration) ensures comparability .

Basic: What methodological considerations are critical for ensuring reproducibility in this compound biosynthesis studies?

Answer:
Reproducibility hinges on:

Detailed protocols : Specify substrate concentrations (e.g., 40 µMole glucose in ), incubation times, and cell culture conditions.

Data transparency : Publish raw datasets (e.g., radioactive counts, chromatograms) as supplementary materials ().

Negative controls : Include baseline measurements (e.g., 0% Isovaleriansäure in static cells, ).

Peer validation : Use collaborative platforms to share methodologies and replicate findings.
Adherence to these steps minimizes variability and aligns with FAIR data principles .

Advanced: What statistical approaches are recommended for analyzing variability in this compound production across substrate conditions?

Answer:

Multivariate analysis : Use ANOVA to assess the impact of variables like substrate type (acetate vs. glucose) and culture conditions.

Dose-response modeling : Fit sigmoidal curves to substrate concentration data (e.g., ’s 1530 µMole acetate vs. 170 µMole propionate).

Error propagation analysis : Quantify uncertainty in metabolite quantification (e.g., ±0.1% for minor byproducts).

Machine learning : Train models on historical data (e.g., 48-hour vs. 17-hour incubations) to predict optimal conditions.
These methods address heterogeneity in biological systems and improve predictive accuracy .

Basic: How should researchers design experiments to isolate this compound from co-metabolites like carimbose?

Answer:

Chromatographic separation : Use HPLC with polar columns, leveraging differences in polarity (e.g., carimbose elutes earlier than this compound in ).

Enzymatic inhibition : Block carimbose synthesis pathways (e.g., using kinase inhibitors) to enhance this compound purity.

Isotopic discrimination : Employ 13C^{13}\text{C}-labeled substrates to distinguish this compound peaks in complex mixtures.

Validate purity via NMR or high-resolution MS to confirm structural integrity .

Advanced: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research questions?

Answer:

  • Feasible : Ensure access to isotopic tracers and validated cell lines ( ).
  • Interesting : Focus on understudied pathways (e.g., acetaldehyde production in this compound metabolism, which was 0% in most conditions, ).
  • Novel : Explore CRISPR-edited strains to overexpress this compound synthases.
  • Ethical : Adhere to biosafety protocols for genetically modified organisms.
  • Relevant : Align with broader goals like antibiotic development (this compound is a component of macrolides).
    This framework ensures research questions are impactful and tractable .

Basic: What are the best practices for presenting this compound research data in publications?

Answer:

Structured tables : Use Roman numerals and self-explanatory titles (). Highlight key metrics (e.g., ipm/mMol, metabolite percentages).

Minimalist figures : Avoid cluttering with excessive structures; use color strategically ().

Supplemental data : Include raw chromatograms or growth curves for transparency.

Discussion alignment : Link results to prior work (e.g., compare carimbose dominance across studies) without redundancy ().
This enhances clarity and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycarose
Reactant of Route 2
Mycarose

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.